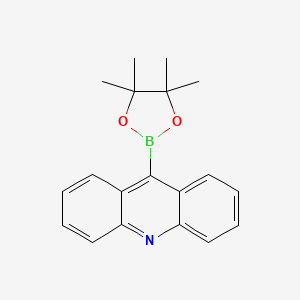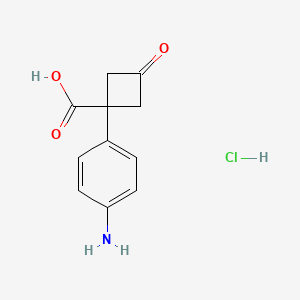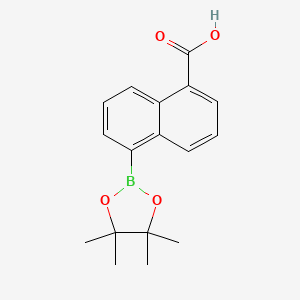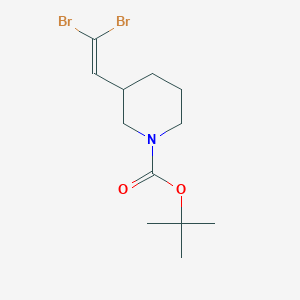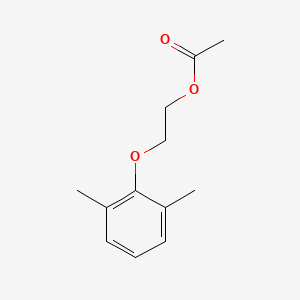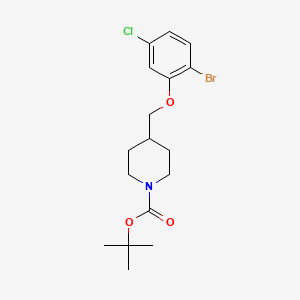![molecular formula C22H20O2 B8247032 4-[(1E)-4-hydroxy-1,2-diphenylbut-1-en-1-yl]phenol](/img/structure/B8247032.png)
4-[(1E)-4-hydroxy-1,2-diphenylbut-1-en-1-yl]phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bakuchiol is a natural terpenoid antioxidant . It is known for its various effects such as inhibiting oxidative stress-induced decrease in mitochondrial membrane potential and associated release of pro-apoptotic factors, protecting against acute lung injury, and displaying neuroprotective and anti-inflammatory effects .
Synthesis Analysis
The synthesis of phenolic compounds like Bakuchiol involves several methods. One such method is the ipso-hydroxylation of arylboronic acids in ethanol . This method utilizes the combination of aqueous hydrogen peroxide as the oxidant and H2O2/HBr as the reagent under simple and convenient conditions .
Molecular Structure Analysis
The molecular structure of Bakuchiol is C18H24O . It is a planar molecule with a carbon-oxygen-hydrogen angle of 109°, similar to methanol .
Chemical Reactions Analysis
Phenols, like Bakuchiol, are very reactive towards electrophilic aromatic substitution . They are also known to undergo oxidation to form quinones .
Physical And Chemical Properties Analysis
Bakuchiol has a boiling point of 391℃, a density of 0.963, and a vapor pressure of 0Pa at 25℃ . It is soluble in DMSO (up to 25 mg/ml) or in Ethanol (up to 20 mg/ml) .
Mécanisme D'action
Propriétés
IUPAC Name |
4-[(E)-4-hydroxy-1,2-diphenylbut-1-enyl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20O2/c23-16-15-21(17-7-3-1-4-8-17)22(18-9-5-2-6-10-18)19-11-13-20(24)14-12-19/h1-14,23-24H,15-16H2/b22-21+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRAPAWFDOQVLLC-QURGRASLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=C(C2=CC=CC=C2)C3=CC=C(C=C3)O)CCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C(=C(\C2=CC=CC=C2)/C3=CC=C(C=C3)O)/CCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-4-(4-Hydroxy-1,2-diphenylbut-1-en-1-yl)phenol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-{Bicyclo[4.2.0]octa-1,3,5-trien-3-yl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B8246958.png)
![2-Bromo-6-nitro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B8246960.png)

